Ticagrelor is a novel antiplatelet agent used primarily in the prevention of cardiovascular events in patients with acute coronary syndrome. It belongs to a class of medications known as P2Y12 inhibitors, which function by inhibiting platelet aggregation, thereby reducing the risk of thrombotic events. Ticagrelor is notable for its rapid onset of action and reversible binding to the P2Y12 receptor, distinguishing it from other agents in this category.
Ticagrelor was developed by AstraZeneca and received approval from the U.S. Food and Drug Administration in 2011. It is marketed under the trade name Brilinta. The compound is synthesized through a complex series of chemical reactions that yield a high-purity product suitable for clinical use.
Ticagrelor is classified as a thienopyridine derivative and is categorized as an antiplatelet medication. It acts specifically on the P2Y12 receptor, which plays a critical role in the platelet activation pathway.
The synthesis of ticagrelor involves several key steps that optimize yield and purity while minimizing hazardous reactions. The primary method described includes:
Ticagrelor has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity.
The molecular structure can be represented as follows:
The chemical reactions involved in ticagrelor synthesis include:
Ticagrelor exerts its antiplatelet effects through reversible inhibition of the P2Y12 receptor on platelets. This action prevents adenosine diphosphate from activating platelets, thereby inhibiting their aggregation and reducing thrombus formation.
Ticagrelor is primarily used in clinical settings for:
Research continues into ticagrelor's potential applications beyond cardiovascular disease, including its effects on other conditions involving platelet activation .
Ticagrelor (chemical name: (1S,2S,3R,5S)-3-(7-((1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamino)-5-(propylthio)-3H-(1,2,3)triazolo(4,5-d)pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol) belongs to the cyclopentyltriazolopyrimidine (CPTP) class and binds reversibly to the P2Y₁₂ receptor, a key distinction from thienopyridine-based antagonists like clopidogrel. Unlike prodrugs requiring metabolic activation, ticagrelor and its active metabolite (AR-C124910XX) directly inhibit the receptor through non-competitive binding at a site distinct from adenosine diphosphate (ADP)’s orthosteric binding pocket [1] [4]. The binding involves:
Table 1: Pharmacodynamic Comparison of P2Y₁₂ Inhibitors
Property | Ticagrelor | Clopidogrel | Prasugrel |
---|---|---|---|
Binding Mechanism | Reversible, non-competitive | Irreversible, competitive | Irreversible, competitive |
Active Form | Parent drug & metabolite | Active metabolite only | Active metabolite only |
Time to Peak Effect | 2–3 hours | 6–8 hours | 30 min–4 hours |
Offset Duration | 3–5 days | 7–10 days | 7–10 days |
Ticagrelor acts as a negative allosteric modulator (NAM) of the P2Y₁₂ receptor, contrasting with competitive inhibitors like ADP or ATP analogs [1] [6]. Key dynamics include:
Ticagrelor’s selectivity for P2Y₁₂ over other purinergic receptors (e.g., P2Y1, P2Y13) stems from its ATP-mimetic structure [6]:
Chemical Structure of Ticagrelor Highlighting Key Moieties
[Triazolopyrimidine]—[Cyclopentyl-diol]—O—CH₂—CH₂—OH | [Propylthio]—CH₂—CH₂—CH₃ | [Cyclopropyl]—[3,4-Difluorophenyl]
P2Y₁₂ receptor antagonism by ticagrelor disrupts ADP-driven signaling cascades:
Table 2: Key Signaling Pathways Modulated by Ticagrelor
Pathway | Target Effectors | Functional Outcome |
---|---|---|
cAMP/PKA | ↑ VASP phosphorylation | Cytoskeletal stabilization; inhibition of shape change |
PI3K/AKT | ↓ AKT phosphorylation | Reduced granule secretion & thrombus stability |
Rap1b | ↓ GTP-Rap1b activation | Suppressed αIIbβ3 integrin activation |
Adenosine (ENT1) | ↑ Extracellular adenosine | A2A receptor-mediated vasodilation & platelet inhibition |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7